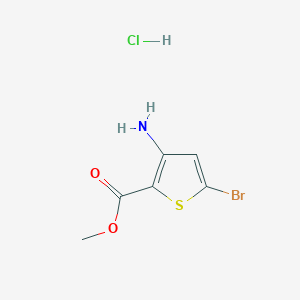

3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

Übersicht

Beschreibung

“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 1820607-06-4. It has a molecular weight of 272.55 and its IUPAC name is methyl 3-amino-5-bromo-2-thiophenecarboxylate hydrochloride . It is stored at temperatures between 0-5°C and has a purity of 97%. The physical form of this compound is an off-white solid .

Molecular Structure Analysis

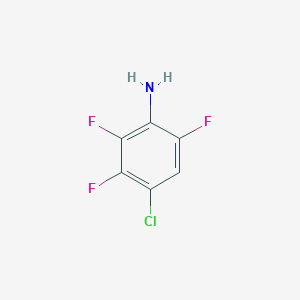

The InChI code for “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is 1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is an off-white solid . It has a molecular weight of 272.55 . The compound is stored at temperatures between 0-5°C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its functional groups, including the amino group and the ester moiety, make it a versatile building block for constructing more complex molecules. It can undergo various reactions such as nucleophilic substitutions and coupling reactions, which are fundamental in synthesizing pharmaceuticals, agrochemicals, and polymers .

Medicinal Chemistry

Thiophene derivatives have been identified as having a wide range of pharmacological activities. The presence of the thiophene core in 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride makes it a potential precursor for developing new therapeutic agents. It could be used to synthesize compounds with anti-inflammatory, antimicrobial, and anticancer properties .

Material Science

In material science, thiophene derivatives are known for their application in the development of organic semiconductors. This compound could be used to create organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies .

Catalysis

The compound can be utilized in catalytic processes, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling. It can act as a substrate or a ligand precursor, facilitating the formation of carbon-carbon bonds essential in the synthesis of complex organic molecules .

Safety and Hazards

When handling “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling, the compound might interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling, it might be involved in pathways related to carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura coupling, the compound might contribute to the formation of new carbon–carbon bonds .

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, where this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

methyl 3-amino-5-bromothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFVKWQXGICMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)

![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)

![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)

![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)